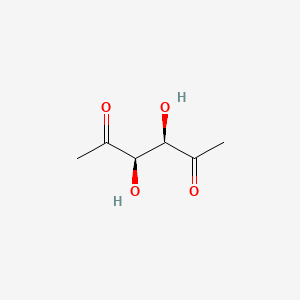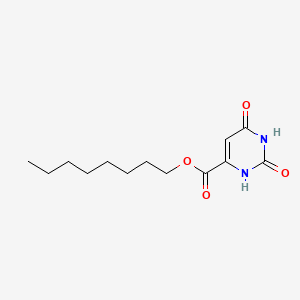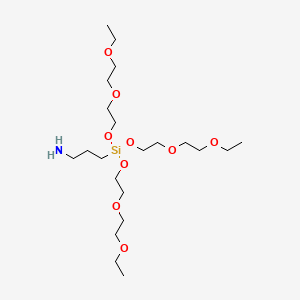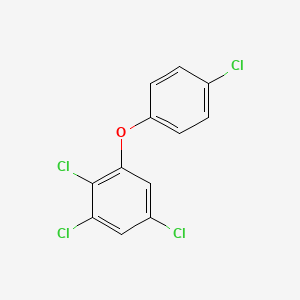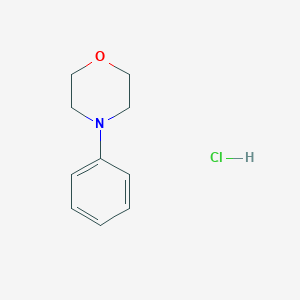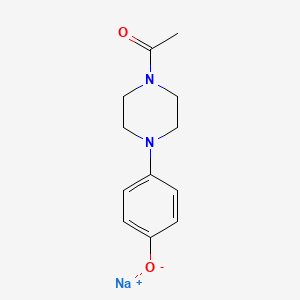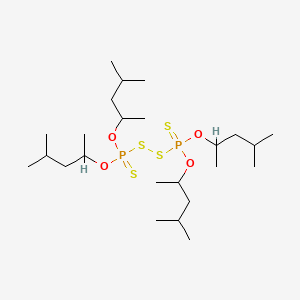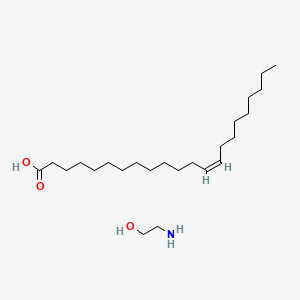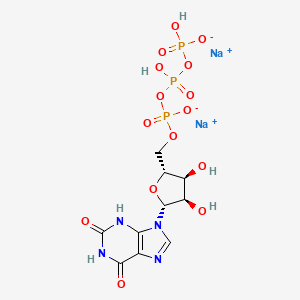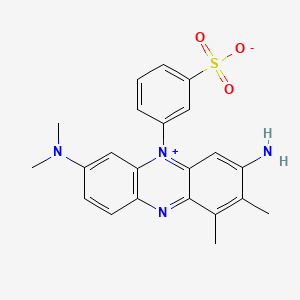
alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt: is a chemical compound with the molecular formula C6H10KO10P It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt typically involves the phosphorylation of glucuronic acid. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization, filtration, and drying to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions: : Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms of glucuronic acid derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用機序
The mechanism of action of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These interactions can influence various biochemical processes, including signal transduction, energy metabolism, and cellular regulation.
類似化合物との比較
Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can be compared with other similar compounds, such as:
Glucuronic acid: The parent compound from which it is derived.
Glucose-6-phosphate: Another phosphorylated sugar with different biochemical roles.
Glucuronic acid-1-phosphate: A closely related compound with similar properties.
The uniqueness of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt lies in its specific structure and the presence of both a carboxylic acid and a phosphate group, which confer distinct chemical and biological properties.
特性
CAS番号 |
71662-14-1 |
|---|---|
分子式 |
C6H10KO10P |
分子量 |
312.21 g/mol |
IUPAC名 |
potassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H11O10P.K/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;/h1-4,6-9H,(H,10,11)(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,6+;/m0./s1 |
InChIキー |
UOSGPNKDBKIZMF-YXUDEUAMSA-M |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
正規SMILES |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



